N-(2-Bromo-6-fluorophenyl)thiourea
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Overview
Description
N-(2-Bromo-6-fluorophenyl)thiourea: is an organosulfur compound that belongs to the class of thiourea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Method: One common method for synthesizing thiourea derivatives involves the condensation of amines with carbon disulfide in an aqueous medium.
Isocyanide Method: Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur.
On-Water Reaction: A sustainable and chemoselective synthesis of unsymmetrical thioureas can be achieved through the reaction of (thio)isocyanates with amines in water.
Industrial Production Methods: Industrial production of N-(2-Bromo-6-fluorophenyl)thiourea typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The choice of method depends on the availability of starting materials, cost, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2-Bromo-6-fluorophenyl)thiourea can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Thiourea derivatives can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.
Free Radical Reactions: The compound can participate in free radical reactions, such as those involving N-bromosuccinimide (NBS), where the bromine atom is involved in radical formation.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used in free radical bromination reactions.
Elemental Sulfur: Used in the synthesis of thioureas from isocyanides.
Carbon Disulfide: Used in the condensation method for thiourea synthesis.
Major Products Formed:
Substituted Thioureas: Formed through nucleophilic substitution reactions.
Sulfonyl Derivatives: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
Chemistry:
Biology:
Antibacterial and Antifungal Agents: N-(2-Bromo-6-fluorophenyl)thiourea has shown potential as an antibacterial and antifungal agent.
Anticancer Research: Thiourea derivatives are being studied for their anticancer properties and ability to inhibit tumor growth.
Medicine:
Drug Development: The compound is being explored for its potential use in developing new therapeutic agents for various diseases.
Industry:
Photographic Films and Dyes: Thiourea derivatives are used in the production of photographic films and dyes due to their chemical properties.
Mechanism of Action
The mechanism of action of N-(2-Bromo-6-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. For example, in antiviral research, thiourea derivatives have been shown to inhibit virus-cell fusion by blocking the interaction between viral proteins and cellular receptors . This inhibition prevents the virus from entering and infecting host cells.
Comparison with Similar Compounds
N-(2-Bromo-4-fluorophenyl)thiourea: Another thiourea derivative with similar chemical properties.
N-(2-Chloro-6-fluorophenyl)thiourea: A compound with a chlorine atom instead of bromine, exhibiting similar reactivity.
Uniqueness: N-(2-Bromo-6-fluorophenyl)thiourea is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
65896-12-0 |
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Molecular Formula |
C7H6BrFN2S |
Molecular Weight |
249.11 g/mol |
IUPAC Name |
(2-bromo-6-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H6BrFN2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) |
InChI Key |
IFOVNLDXKNVXNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NC(=S)N)F |
Origin of Product |
United States |
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